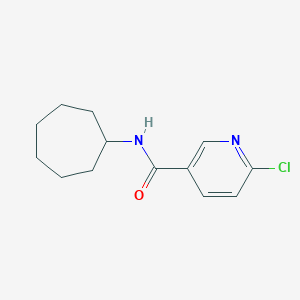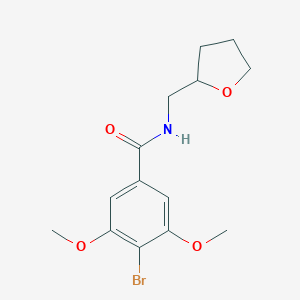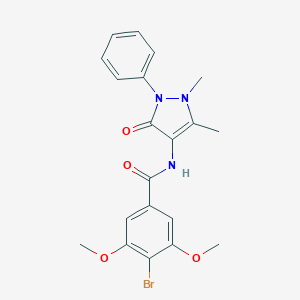
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-N-(3-pyridinylmethyl)benzenesulfonamide (DPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antitumor agents. However, DPBS has shown promising results in scientific research beyond its traditional use as a drug.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, MMPs, and GABA transaminase. The inhibition of these enzymes leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the activity of MMPs and carbonic anhydrase. In the brain, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of GABA transaminase, leading to an increase in GABA levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the compound can be achieved up to 99%. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in various fields of scientific research, including cancer research and neuroscience research. However, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has also shown some toxicity in animal studies, which needs to be further investigated.
Orientations Futures
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in various fields of scientific research, and there are several future directions that can be explored. In cancer research, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be further developed as an antitumor agent by investigating its efficacy in animal models and clinical trials. In neuroscience research, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be further developed as a therapeutic agent for anxiety and sleep disorders by investigating its efficacy in animal models and clinical trials. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can also be further investigated for its potential applications in other fields of scientific research, such as enzymology and biochemistry.
Conclusion
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is a promising compound for scientific research due to its potential applications in various fields. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process, and the yield and purity of the compound can be achieved up to 99%. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in cancer research and neuroscience research by inhibiting the activity of enzymes involved in various cellular processes. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments, but it also has some limitations that need to be further investigated. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several future directions that can be explored, and it has the potential to be developed as a therapeutic agent for various diseases.
Méthodes De Synthèse
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with pyridine-3-carboxaldehyde followed by sulfonation with sulfuric acid. The final product is obtained through recrystallization and purification steps. The yield of 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide synthesis is high, and the purity of the compound can be achieved up to 99%.
Applications De Recherche Scientifique
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown potential applications in various fields of scientific research. One of the significant areas of interest is cancer research. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Therefore, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has the potential to be developed as an antitumor agent.
Another area of interest is neuroscience research. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. Therefore, 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has the potential to be developed as a therapeutic agent for anxiety and sleep disorders.
Propriétés
Nom du produit |
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H10F2N2O2S |
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
2,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Clé InChI |
MCJXHLHBESHYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



